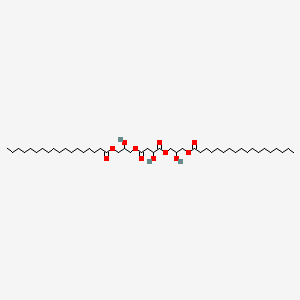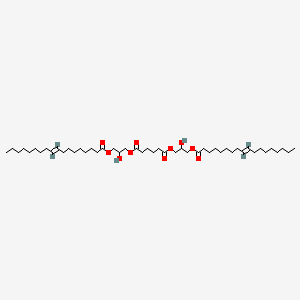
Bis(2-hydroxy-3-((1-oxooctadec-9-enyl)oxy)propyl) adipate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-hydroxy-3-((1-oxooctadec-9-enyl)oxy)propyl) adipate is a chemical compound known for its unique structure and properties. It is an ester derived from adipic acid and is often used in various industrial and research applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxy-3-((1-oxooctadec-9-enyl)oxy)propyl) adipate typically involves the esterification of adipic acid with 2-hydroxy-3-((1-oxooctadec-9-enyl)oxy)propanol. The reaction is usually carried out under acidic conditions to facilitate the esterification process. Common catalysts used include sulfuric acid or p-toluenesulfonic acid. The reaction is conducted at elevated temperatures to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the continuous feeding of adipic acid and 2-hydroxy-3-((1-oxooctadec-9-enyl)oxy)propanol into the reactor, along with the catalyst. The product is then purified through distillation or crystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-hydroxy-3-((1-oxooctadec-9-enyl)oxy)propyl) adipate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols.
Wissenschaftliche Forschungsanwendungen
Bis(2-hydroxy-3-((1-oxooctadec-9-enyl)oxy)propyl) adipate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the production of polymers, lubricants, and plasticizers due to its stability and flexibility.
Wirkmechanismus
The mechanism by which Bis(2-hydroxy-3-((1-oxooctadec-9-enyl)oxy)propyl) adipate exerts its effects involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids and alcohols, which can then participate in further biochemical reactions. The compound’s structure allows it to interact with enzymes and receptors, influencing various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(2-hydroxyethyl) adipate
- Bis(2-hydroxypropyl) adipate
- Bis(2-hydroxy-3-((1-oxooctadec-9-enyl)oxy)ethyl) adipate
Uniqueness
Bis(2-hydroxy-3-((1-oxooctadec-9-enyl)oxy)propyl) adipate is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Its long alkyl chain provides hydrophobic characteristics, making it suitable for applications requiring water resistance and flexibility. Additionally, its ability to undergo various chemical reactions makes it a versatile compound in both research and industrial settings.
Eigenschaften
CAS-Nummer |
94313-92-5 |
|---|---|
Molekularformel |
C48H86O10 |
Molekulargewicht |
823.2 g/mol |
IUPAC-Name |
bis[2-hydroxy-3-[(E)-octadec-9-enoyl]oxypropyl] hexanedioate |
InChI |
InChI=1S/C48H86O10/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-45(51)55-39-43(49)41-57-47(53)37-33-34-38-48(54)58-42-44(50)40-56-46(52)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,43-44,49-50H,3-16,21-42H2,1-2H3/b19-17+,20-18+ |
InChI-Schlüssel |
ARLXGBZNBMODOR-XPWSMXQVSA-N |
Isomerische SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(O)COC(=O)CCCCC(=O)OCC(O)COC(=O)CCCCCCC/C=C/CCCCCCCC |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


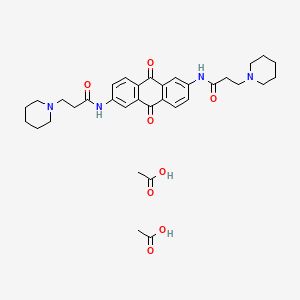

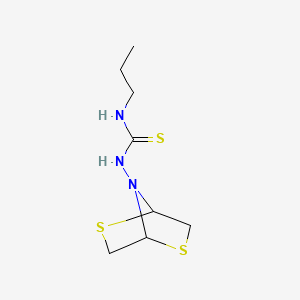
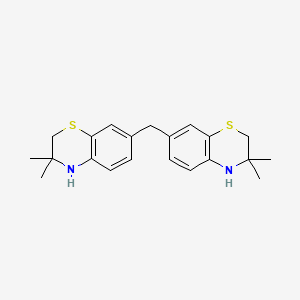
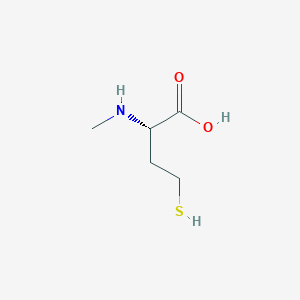
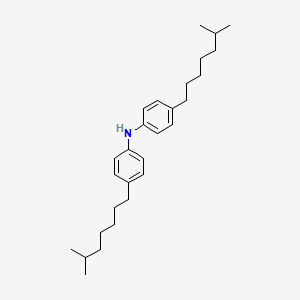
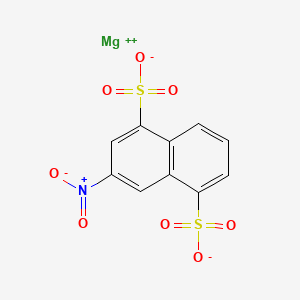
![N-[2-(Dodecyloxy)ethyl]-N-ethyl-4-[(4-nitrophenyl)azo]aniline](/img/structure/B12682911.png)
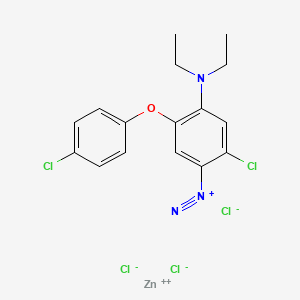
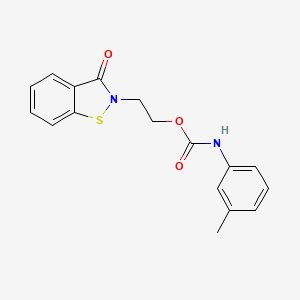

![2-Bromo-1-[4-[(1-methylethyl)thio]phenyl]propan-1-one](/img/structure/B12682923.png)
